molecular formula C11H11NO2 B1328213 1,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 858233-18-8

1,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1328213
CAS No.: 858233-18-8
M. Wt: 189.21 g/mol
InChI Key: IORFLRMMPCRQJM-UHFFFAOYSA-N
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Description

1,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid typically involves the methylation of indole derivatives. One common method includes the di-methylation at the indole site of N-unsubstituted indole-2-carboxylic acid in the presence of methyl iodide (MeI) and potassium carbonate (K2CO3). This reaction leads to the formation of N-methylated indole ester, which is then deprotected using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF) to yield 1-methyl-1H-indole-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized indole derivatives, while reduction with LiAlH4 can produce reduced indole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methyl groups at the 1 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to other indole derivatives.

Properties

IUPAC Name

1,7-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFLRMMPCRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649234
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858233-18-8
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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